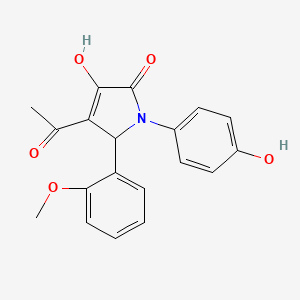![molecular formula C15H19ClN2O5S B14948964 diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with diethyl groups and a chloroacetamido group
Vorbereitungsmethoden
The synthesis of 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and thiophene derivatives.
Introduction of Diethyl Groups: Alkylation reactions using diethyl halides in the presence of a strong base can introduce diethyl groups at the desired positions.
Addition of Chloroacetamido Group: This step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base to form the chloroacetamido group.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ester and amide bonds.
Wissenschaftliche Forschungsanwendungen
3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,6-DIETHYL 2-(2-CHLOROACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE include other thienopyridine derivatives and pyridinedicarboxylic acid derivatives. These compounds share structural similarities but differ in their functional groups and substitution patterns. For example:
Quinolinic Acid: A pyridinedicarboxylic acid derivative with neurotoxic properties.
Lutidinic Acid: Another pyridinedicarboxylic acid derivative with different substitution patterns.
Dipicolinic Acid: Known for its role in bacterial spore resistance.
Eigenschaften
Molekularformel |
C15H19ClN2O5S |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloroacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C15H19ClN2O5S/c1-3-22-14(20)12-9-5-6-18(15(21)23-4-2)8-10(9)24-13(12)17-11(19)7-16/h3-8H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
LCZKKIPDFDLALT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14948885.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)


![N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14948906.png)
![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)
![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![5-({[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B14948929.png)
![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B14948951.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)
![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
